molecular formula C6H7NOS B081436 2-(Acetamido)thiophene CAS No. 13053-81-1

2-(Acetamido)thiophene

Cat. No.: B081436
CAS No.: 13053-81-1
M. Wt: 141.19 g/mol
InChI Key: FSATURPVOMZWBY-UHFFFAOYSA-N
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Description

2-(Acetamido)thiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. The acetamido group attached to the thiophene ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

2-(Acetamido)thiophene, a thiophene-based compound, primarily targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

The compound interacts with its targets (COX and LOX enzymes) by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involved in inflammation. By inhibiting COX and LOX enzymes, the compound disrupts the synthesis of prostaglandins and leukotrienes, respectively . These are key mediators of the inflammatory response, and their reduction leads to downstream effects such as decreased inflammation .

Pharmacokinetics

These properties are crucial for the compound’s effectiveness as a drug .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in inflammation. By inhibiting key enzymes in the inflammatory response, the compound can effectively reduce inflammation at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s synthesis can be influenced by the choice of reagents and reaction conditions . Additionally, the compound’s action may be affected by the biological environment, including the presence of other molecules and the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetamido)thiophene typically involves the acylation of thiophene derivatives. One common method is the reaction of thiophene with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate acylium ion, which then reacts with the thiophene ring to form the acetamido derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(Acetamido)thiophene undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamido group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2-(Acetamido)thiophene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of dyes, polymers, and other materials with specific electronic properties.

Comparison with Similar Compounds

    2-Aminothiophene: Similar in structure but with an amino group instead of an acetamido group.

    2-Thiophenecarboxamide: Contains a carboxamide group instead of an acetamido group.

    2-Thiophenemethanol: Features a hydroxymethyl group attached to the thiophene ring.

Uniqueness: 2-(Acetamido)thiophene is unique due to the presence of the acetamido group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other thiophene derivatives.

Properties

IUPAC Name

N-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-5(8)7-6-3-2-4-9-6/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSATURPVOMZWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156606
Record name N-2-Thienylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13053-81-1
Record name N-2-Thienylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13053-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetamido)thiophene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-2-Thienylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-2-thienylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(ACETAMIDO)THIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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